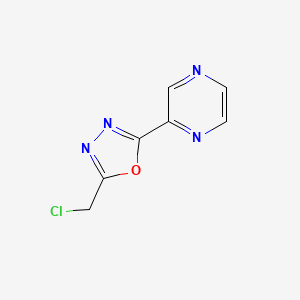
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C7H5ClN4O |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-12-7(13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 |
Clave InChI |
NSRMLEGRKUNRDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NN=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


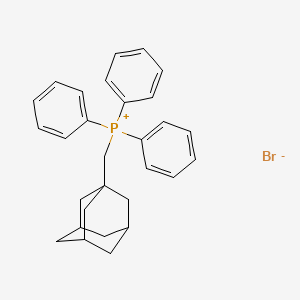
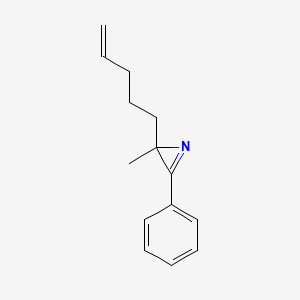
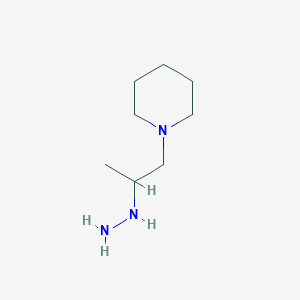
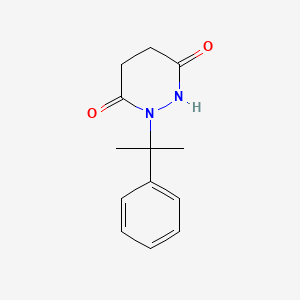
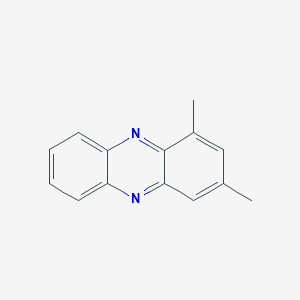
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
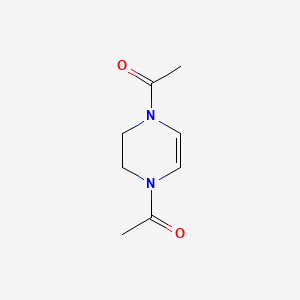

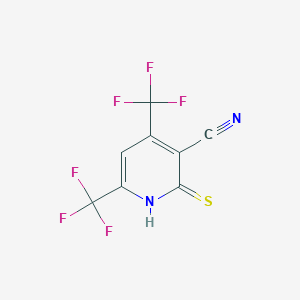
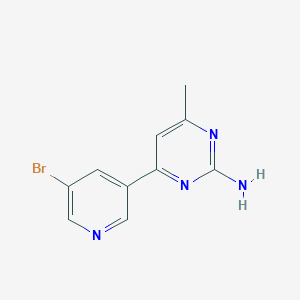

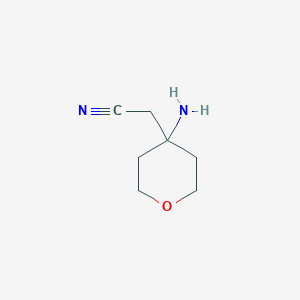
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)

